molecular formula C13H13N3O3S2 B2540726 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477212-30-9

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2540726
CAS No.: 477212-30-9
M. Wt: 323.39
InChI Key: GFULUJFARFQLTB-UHFFFAOYSA-N
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Description

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N3O3S2 and its molecular weight is 323.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives similar to the compound often involves complex reactions aimed at improving certain physical or chemical properties. For example, the synthesis of benzimidazole derivatives bearing acidic heterocycles shows significant angiotensin II receptor antagonistic activities, indicating the potential of such compounds in cardiovascular research (Kohara et al., 1996). Similarly, the synthesis of benzazoles via the aquatic reaction of corresponding thioamidinium salts demonstrates the versatility of these methods in producing compounds with potential pharmaceutical applications (Boeini & Hajibabaei Najafabadi, 2009).

Anticancer Properties

Compounds with a structure similar to N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have shown promising anticancer properties. For instance, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity, demonstrating promising results against various human cancer cell lines (Tiwari et al., 2017).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of similar compounds have been explored, showing effectiveness against a range of pathogens. This includes the synthesis and evaluation of compounds for their antibacterial and antifungal activities, indicating their potential use in combating infectious diseases (Patel, Patel, & Shah, 2015).

Enzyme Inhibition

Another significant area of application is in enzyme inhibition, where such compounds are investigated for their ability to inhibit various enzymes. For example, metal complexes of heterocyclic sulfonamide have shown strong carbonic anhydrase inhibitory properties, suggesting their utility in disorders related to enzyme dysfunction (Büyükkıdan et al., 2013).

Organic Electronics

The structural components of this compound also find application in the field of organic electronics. The implementation of similar heterocyclic units in semiconducting polymers demonstrates the role of these compounds in developing materials for organic transistors, solar cells, and other electronic devices (Chen et al., 2016).

Future Directions

Benzodioxole derivatives are being actively researched for their potential anticancer and antioxidant properties . Future research may focus on optimizing their synthesis and evaluating their biological activities.

Properties

IUPAC Name

N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-7(2)20-13-16-15-12(21-13)14-11(17)8-3-4-9-10(5-8)19-6-18-9/h3-5,7H,6H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFULUJFARFQLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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